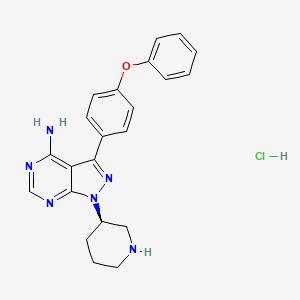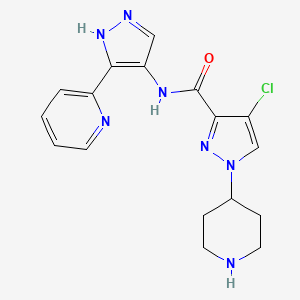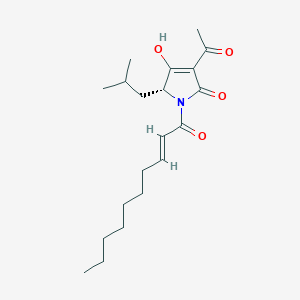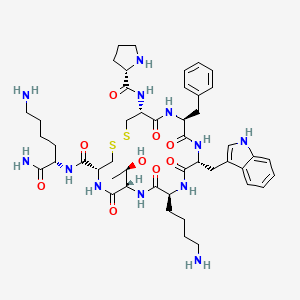
Btk inhibitor 1 (R enantiomer hydrochloride)
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de IBT6A (clorhidrato) implica la síntesis de Ibrutinib y sus impurezas relacionadas. El proceso generalmente incluye el uso de varios reactivos y disolventes en condiciones controladas. Por ejemplo, un método de preparación de licor madre implica disolver 2 mg del fármaco en 50 μL de dimetilsulfóxido (DMSO) para obtener una concentración de 40 mg/mL .
Métodos de producción industrial
Los métodos de producción industrial para IBT6A (clorhidrato) no están ampliamente documentados, pero generalmente siguen principios similares a la síntesis de laboratorio, con un enfoque en la escalabilidad y la pureza. El uso de cromatografía líquida de alta resolución (HPLC) y otras técnicas de purificación garantiza la separación de IBT6A de otras impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
IBT6A (clorhidrato) experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen el dímero de Ibrutinib IBT6A y el aducto de IBT6A, que se utilizan en la síntesis química y las aplicaciones de investigación adicionales .
Aplicaciones Científicas De Investigación
IBT6A (clorhidrato) tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza en la síntesis de moléculas complejas y como compuesto de referencia en estudios analíticos.
Biología: Se estudia por sus interacciones con moléculas y vías biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto modelo en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El mecanismo de acción de IBT6A (clorhidrato) implica su papel como una impureza de Ibrutinib. Ibrutinib inhibe la tirosina quinasa de Bruton uniéndose a un residuo de cisteína en el sitio activo de la enzima, lo que lleva a una disminución de la proliferación y supervivencia de las células B malignas . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la señalización del receptor de células B, que es crucial para el crecimiento y la supervivencia de las malignidades de células B .
Comparación Con Compuestos Similares
Compuestos similares
Ibrutinib: Un inhibidor selectivo e irreversible de la tirosina quinasa de Bruton.
Dímero de Ibrutinib IBT6A: Una forma dimérica de IBT6A utilizada en la síntesis química adicional.
Aducto de IBT6A: Un producto formado a partir de la reacción de IBT6A con otras entidades químicas
Singularidad
IBT6A (clorhidrato) es único debido a su papel específico como impureza de Ibrutinib y su participación en la síntesis del dímero de Ibrutinib IBT6A y del aducto de IBT6A. Su estructura química y reactividad distintas lo hacen valioso en varias aplicaciones de investigación e industriales .
Propiedades
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAMSZMAHXMSQ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)



![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
